2-(7-Methoxy-3,7-dimethyloctyl)cyclopentan-1-one
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Overview
Description
2-(7-Methoxy-3,7-dimethyloctyl)cyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This particular compound features a cyclopentane ring substituted with a 7-methoxy-3,7-dimethyloctyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-3,7-dimethyloctyl)cyclopentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with 7-methoxy-3,7-dimethyloctyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-3,7-dimethyloctyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(7-Methoxy-3,7-dimethyloctyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-3,7-dimethyloctyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler cycloalkane with a ketone group.
2-Methylcyclopentanone: A cyclopentanone derivative with a methyl group at the second position.
2-(7-Hydroxy-3,7-dimethyloctyl)cyclopentan-1-one: A similar compound with a hydroxy group instead of a methoxy group.
Uniqueness
2-(7-Methoxy-3,7-dimethyloctyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the methoxy group and the long alkyl chain can influence its reactivity and interactions with other molecules, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
61099-45-4 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-(7-methoxy-3,7-dimethyloctyl)cyclopentan-1-one |
InChI |
InChI=1S/C16H30O2/c1-13(7-6-12-16(2,3)18-4)10-11-14-8-5-9-15(14)17/h13-14H,5-12H2,1-4H3 |
InChI Key |
QFFXPOSDRBZENY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)CCC1CCCC1=O |
Origin of Product |
United States |
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